molecular formula C13H11N3O2S2 B2507172 N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1251545-01-3

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2507172
CAS No.: 1251545-01-3
M. Wt: 305.37
InChI Key: FBDGVSDNTHEMSF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring and a benzothiadiazole moiety

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and benzothiadiazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of a thiophene ring and a benzothiadiazole moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDGVSDNTHEMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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